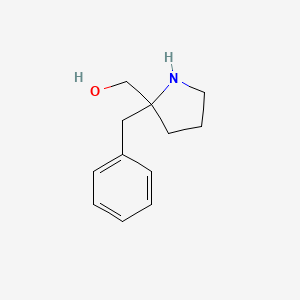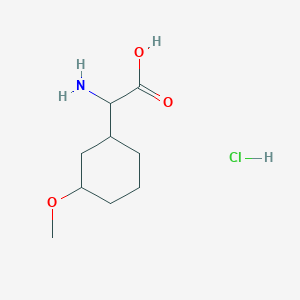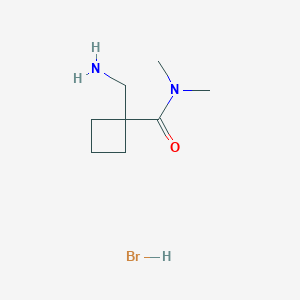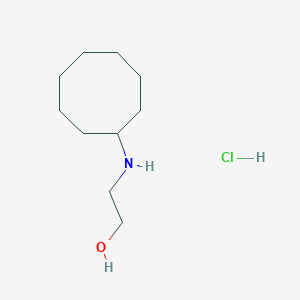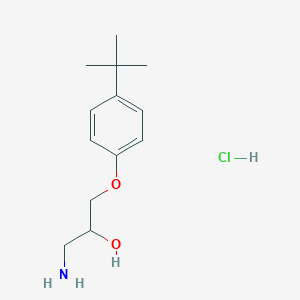
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride” is a chemical compound with the molecular formula C13H21NO2. It is a solid substance with a molecular weight of 223.32 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride” is 1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 223.32 .科学的研究の応用
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. For example, Doraswamy and Ramana (2013) synthesized compounds related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, exploring their structure and antimicrobial activity. These compounds were characterized by various analytical methods and screened for their ability to inhibit microbial growth, showing promise in this area Doraswamy & Ramana, 2013.
Cardiovascular Applications
Research has also explored the cardiovascular applications of related compounds. For instance, Jindal et al. (2003) synthesized derivatives and evaluated their beta-adrenergic blocking activity, which is crucial for managing conditions like hypertension. These compounds demonstrated significant activity, comparable to known beta-blockers, indicating their potential in cardiovascular therapy Jindal et al., 2003.
Uterine Relaxant Activity
Viswanathan and Chaudhari (2006) synthesized novel racemic compounds related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride, showing potent uterine relaxant activity. This suggests potential applications in managing preterm labor or other conditions requiring uterine relaxation Viswanathan & Chaudhari, 2006.
Antioxidant Activity
Kato et al. (1999) studied analogs with both calcium overload inhibition and antioxidant activity, highlighting the compound's potential in protecting against oxidative stress, which is implicated in various diseases, including cardiovascular conditions and neurodegenerative disorders Kato et al., 1999.
Synthetic Pathways and Chemical Properties
Jiang and Si (2004) developed a chiral amino alcohol-based ligand related to 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride for asymmetric synthesis, showcasing the compound's utility in creating enantiomerically pure substances, which are often required for pharmaceutical applications Jiang & Si, 2004.
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
Target of Action
The primary targets of 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride are currently unknown . This compound is used for proteomics research , which involves the study of proteins, their structures, and functions
Mode of Action
It’s known that compounds with similar structures can react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile. More research is needed to confirm this mode of action for this specific compound.
Biochemical Pathways
As a proteomics research tool , it may be involved in various biochemical pathways depending on the proteins it interacts with
Result of Action
As a proteomics research tool , it may have diverse effects depending on the proteins it interacts with
Action Environment
It’s known that the compound should be stored at 4°c and protected from light
特性
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKFRXIGXCSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

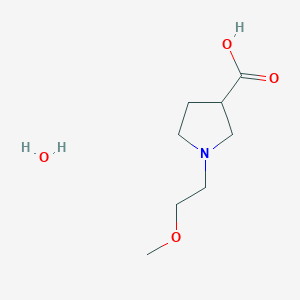
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)
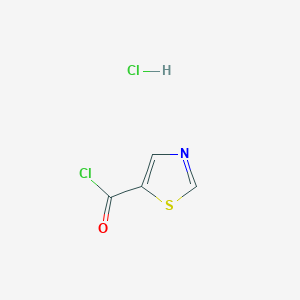
![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)
